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Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) and the histone acetyltransferase
p300 are two master regulators of fundamental cellular processes that have independently
been implicated in the development and progression of cancer. The APC/C, an E3 ubiquitin
ligase, is a critical orchestrator of cell cycle progression, while p300, a transcriptional co-
activator, governs gene expression programs that control cell growth, differentiation, and
apoptosis. Emerging evidence has revealed a direct and functionally significant interplay
between these two pathways, forming an APC/C-p300 axis that represents a pivotal node in
oncogenesis. This technical guide provides a comprehensive overview of the APC/C-p300
pathway, its dysregulation in cancer, and its potential as a therapeutic target. Detailed
experimental protocols and quantitative data are presented to equip researchers and drug
development professionals with the necessary information to investigate and target this critical
pathway.

Core Components and Canonical Functions
The Anaphase-Promoting Complex/Cyclosome (APCI/C)

The APC/C is a large, multi-subunit E3 ubiquitin ligase that targets a multitude of cell cycle
regulatory proteins for degradation by the 26S proteasome.[1] Its activity is essential for the
orderly progression through mitosis and the maintenance of genomic stability. The APC/C is
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composed of at least 12 core subunits and is activated by one of two co-activator proteins:
Cdc20 or Cdh1.[2]

e APC/C-Cdc20: Primarily active during mitosis, it triggers the onset of anaphase by
ubiquitinating securin and cyclin B1.[3] Overexpression of Cdc20 is a common feature in
many cancers and is often associated with poor prognosis.[4][5]

o APC/C-Cdh1l: Active from late mitosis through the G1 phase, it targets a broader range of
substrates to maintain the G1 state and prevent premature entry into S phase.[6] While Cdhl
is generally considered a tumor suppressor, its dysregulation can also contribute to
tumorigenesis.[6]

The dysregulation of APC/C activity, through either overexpression of its co-activators or
mutation of its core components, leads to chromosomal instability, a hallmark of cancer.[7]

The Histone Acetyltransferase p300

p300, and its close homolog CBP, are histone acetyltransferases (HATSs) that function as global
transcriptional co-activators.[8] They acetylate histone tails, leading to a more open chromatin
structure that facilitates gene transcription. Beyond histones, p300 also acetylates a wide array
of non-histone proteins, including transcription factors, thereby modulating their activity,
stability, and localization.[9]

p300 is involved in virtually all major cellular processes, and its dysregulation is a common
theme in cancer. It can act as both an oncogene and a tumor suppressor depending on the
cellular context.[8] Overexpression of p300 has been observed in various cancers, where it
promotes the transcription of oncogenes.

The APCJ/C-p300 Interaction: A Direct Link

A seminal study by Turnell et al. (2005) established a direct physical and functional link
between the APC/C and p300. This interaction is mediated by the APC/C subunits APC5 and
APC7, which bind directly to the C-terminal region of p300.

This interaction has a dual consequence:
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o Stimulation of p300 Acetyltransferase Activity: The binding of APC5 and APC7 to p300
enhances its intrinsic HAT activity, leading to increased histone acetylation and potentiation

of p300-dependent gene transcription.

e Requirement for APC/C Ubiquitin Ligase Activity: The interaction with p300 is also crucial for
the full E3 ubiquitin ligase activity of the APC/C. Depletion of p300's homolog, CBP, has been
shown to reduce APC/C activity and cause a mitotic delay.

This reciprocal regulation places the APC/C-p300 complex at a critical juncture, integrating cell

cycle control with transcriptional regulation.
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Figure 1: The APC/C-p300 signaling pathway.

Dysregulation of the APC/C-p300 Pathway in Cancer

The intricate balance of the APC/C-p300 pathway is frequently disrupted in cancer, contributing
to uncontrolled cell proliferation, genomic instability, and tumor progression.
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e Overexpression of Cdc20 and p300: Many tumors exhibit elevated levels of both Cdc20 and
p300.[4] This concerted upregulation can create a feed-forward loop where increased p300
activity promotes the transcription of genes required for cell cycle entry, while hyperactive
APC/C-Cdc20 drives mitotic progression, leading to rampant proliferation.

o Aberrant Substrate Targeting: The altered activity of the APC/C-p300 complex can lead to
the inappropriate stabilization or degradation of key cellular proteins. For instance, the
stabilization of oncogenic transcription factors through p300-mediated acetylation, coupled
with the failure of APC/C to degrade mitotic drivers, can synergistically promote
tumorigenesis.

e Genomic Instability: A dysfunctional APC/C, partly due to its altered interaction with p300,
can lead to errors in chromosome segregation during mitosis, resulting in aneuploidy, a
common characteristic of cancer cells.[7]

Quantitative Data on APC/C and p300 in Cancer

The following tables summarize quantitative data on the expression of APC/C components and
p300 in various cancers, as well as the efficacy of inhibitors targeting these pathways.

Table 1: Expression of APC/C Components and p300 in Cancer vs. Normal Tissues
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Expression Change

Gene/Protein Cancer Type ) Reference
in Cancer
Bladder, Breast,
Cervical, Colon,
Esophageal, Head & Significantly elevated
Cdc20 ) ) ] [4]
Neck, Kidney, Liver, MRNA expression
Lung, Prostate,
Stomach, Uterine
Overall reduction in
Cdh1 Breast Cancer protein levels (mass [7]
spectrometry)
High expression in
300 Hepatocellular 48.8% of HCCs vs.
P Carcinoma 6.5% in adjacent non-
malignant tissue
Significantly higher
p300 Prostate Cancer expression in high-
grade tumors
Breast, Liver, )
) Overexpression
Esophageal, Skin, ) ]
p300 associated with poor

Pancreatic, Lung,

Colorectal Cancers

prognosis

Table 2: IC50 Values of APC/C and p300 Inhibitors in Cancer Cell Lines
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. Cancer Cell
Inhibitor Target Li IC50 Reference
ine

Bladder Cancer

proTAME APC/C 22 uM
(RT-4)
_ Glioblastoma
Apcin APC/C-Cdc20 30.77 uM
(U251MG)
) Glioblastoma
Apcin 81.38 uM
(UB7TMG)
C646 p300 - 400 nM (Ki)
p300: 9.8 nM,
A-485 p300/CBP
CBP: 2.6 nM
LO02 p300 - 1.98 uM

Experimental Protocols

Investigating the APC/C-p300 pathway requires a combination of molecular and cellular biology
techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate APC/C-
p300 Interaction

This protocol is designed to verify the physical interaction between endogenous APC/C and
p300 in a cellular context.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Lysis
(Non-denaturing buffer)
Pre-clearing with
IgG and Protein A/G beads
Immunoprecipitation with
anti-p300 or anti-APC5 antibody
Wash beads to remove
non-specific binding

Elution of protein complexes

:

Western Blot Analysis
(Probe for APC5 and p300)

Click to download full resolution via product page
Figure 2: Experimental workflow for Co-Immunoprecipitation.

Materials:
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o Cell line of interest (e.g., HeLa, U20S)

e Co-IP Lysis Buffer: 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1% NP-40, 1 mM EDTA, with
freshly added protease and phosphatase inhibitors.

e Primary antibodies: Rabbit anti-p300, Mouse anti-APC5 (or other APC/C subunit)
e Control IgG (Rabbit and Mouse)
o Protein A/G magnetic beads
o Wash Buffer: Co-IP Lysis Buffer
o Elution Buffer: 1x SDS-PAGE sample buffer
o Western blotting reagents and equipment
Protocol:
e Cell Lysis:
o Culture cells to 80-90% confluency.
o Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.

o Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant
(cell lysate).

e Pre-clearing:

o Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C with
gentle rotation to reduce non-specific binding.

o Pellet the beads and transfer the supernatant to a new tube.
e Immunoprecipitation:

o To separate aliquots of the pre-cleared lysate, add the primary antibody (anti-p300 or anti-
APCS5) or control 1gG.
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o Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

o Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
e Washing:

o Pellet the beads and discard the supernatant.

o Wash the beads 3-5 times with ice-cold Wash Bulffer.
e Elution and Analysis:

o Resuspend the beads in Elution Buffer and boil for 5-10 minutes.

o Separate the proteins by SDS-PAGE and perform Western blot analysis using antibodies
against p300 and the APC/C subunit to detect the co-precipitated protein.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of the APC/C to stimulate the acetyltransferase activity of p300.

Materials:

Recombinant human p300

e Recombinant APC/C complex (or purified APC5/APC7 subunits)

e Histone H3 or H4 peptide substrate

o Acetyl-CoA (can be radiolabeled, e.g., [*H]-Acetyl-CoA)

o HAT Assay Buffer: 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT

 Scintillation fluid and counter (for radioactive assay) or anti-acetylated lysine antibody (for
non-radioactive assay)

Protocol:

» Reaction Setup:
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o In a microfuge tube, combine HAT Assay Buffer, histone peptide substrate, and
recombinant p300.

o In a parallel reaction, add the recombinant APC/C complex or APC5/APC7 subunits.

o Pre-incubate the mixtures at 30°C for 10 minutes.

« Initiate Reaction:
o Start the reaction by adding Acetyl-CoA.
o Incubate at 30°C for 30-60 minutes.

o Stop and Detect:

o Radioactive method: Spot the reaction mixture onto P81 phosphocellulose paper, wash
with sodium carbonate buffer, and measure radioactivity using a scintillation counter.

o Non-radioactive method: Stop the reaction with SDS-PAGE sample buffer, run on a gel,
and perform a Western blot using an anti-acetylated lysine antibody.

In Vitro Ubiquitination Assay

This assay determines the effect of p300 on the E3 ubiquitin ligase activity of the APC/C.
Materials:

Recombinant human APC/C

Recombinant E1 ubiquitin-activating enzyme

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH10)

Ubiquitin

Recombinant p300

APC/C substrate (e.g., a fragment of cyclin B1 containing a destruction box)
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o ATP
« Ubiquitination Buffer: 20 mM Tris-HCI pH 7.5, 100 mM KCI, 2.5 mM MgClz, 1 mM DTT
Protocol:
e Reaction Setup:
o Combine Ubiquitination Buffer, E1, E2, ubiquitin, ATP, and the APC/C substrate.
o Add recombinant APC/C to the mixture.
o In a parallel reaction, also include recombinant p300.
« Initiate Reaction:
o Incubate the reactions at 30°C.
e Analysis:

o At various time points, take aliquots of the reaction and stop with SDS-PAGE sample
buffer.

o Analyze the samples by SDS-PAGE and Western blotting using an antibody against the
substrate to visualize the appearance of higher molecular weight ubiquitinated forms.

Therapeutic Targeting of the APC/C-p300 Pathway

The central role of the APC/C-p300 axis in cancer makes it an attractive target for therapeutic
intervention. Several small molecule inhibitors are in development, targeting either the APC/C
or p300.
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Figure 3: Mechanisms of action for APC/C and p300 inhibitors.

e APC/C Inhibitors:

o proTAME: A pro-drug of TAME (tosyl-L-arginine methyl ester), which inhibits the interaction

of the co-activators with the APC/C.

o Apcin: Specifically inhibits the APC/C-Cdc20 interaction. These inhibitors induce a

prolonged mitotic arrest, which can lead to apoptotic cell death in cancer cells.

e p300 Inhibitors:

o C646: A small molecule that competitively inhibits the HAT activity of p300.

o A-485: A potent and selective inhibitor of the p300/CBP HAT domain. These inhibitors
block the transcription of key oncogenes, leading to cell cycle arrest and apoptosis.
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The combined inhibition of both APC/C and p300 may offer a synergistic therapeutic strategy to
combat cancer by simultaneously disrupting cell cycle progression and oncogenic transcription.

Future Directions

The discovery of the APC/C-p300 pathway has opened new avenues for cancer research and
drug development. Future efforts should focus on:

¢ Elucidating the full spectrum of genes and substrates regulated by the APC/C-p300 complex.

» Developing more potent and specific inhibitors targeting the APC/C-p300 interaction
interface.

« Investigating the efficacy of combination therapies targeting both APC/C and p300 in
preclinical and clinical settings.

« ldentifying biomarkers to predict patient response to therapies targeting this pathway.

A deeper understanding of the APC/C-p300 nexus will undoubtedly pave the way for novel and
more effective cancer treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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